(3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate
Description
(3aR,5R,7aS)-tert-Butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1250998-87-8) is a bicyclic amine derivative featuring a hexahydroisoindole core with a tert-butoxycarbonyl (Boc)-protected amine group. Its stereochemical configuration (3aR,5R,7aS) distinguishes it from other isomers, influencing its reactivity and applications in pharmaceutical synthesis. The Boc group serves as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses .
This compound is structurally related to intermediates used in the development of nonretinoid antagonists of retinol-binding proteins, as demonstrated in synthetic pathways involving oxidation and cyclization steps . Its unique combination of a rigid bicyclic framework and protected amino group makes it valuable for medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl (3aR,5R,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTJKZQPTQJCDC-OUAUKWLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H](C[C@H]2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H23N O3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2007919-65-3
The biological activity of (3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects through modulation of neuroinflammatory pathways.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in conditions like Alzheimer's and Parkinson's disease.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar isoindole derivatives, highlighting their potential as neuroprotective agents (Krolo et al., 2022) .
- Another research article demonstrated that compounds with structural similarities to (3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate exhibited significant anticancer activity against breast cancer cell lines (Balasubramanian & Karthikeyan, 2016) .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that derivatives of isoindole compounds exhibit potential antidepressant effects. The structural features of (3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate are conducive to interactions with neurotransmitter systems, specifically serotonin and norepinephrine pathways .
- Anticancer Properties : Studies have shown that certain isoindole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular receptors may enhance its efficacy as an anticancer agent .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its mechanism involves the modulation of oxidative stress and inflammation pathways .
Synthesis and Derivatives
The synthesis of (3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step organic reactions that include:
- Formation of the isoindole core through cyclization reactions.
- Introduction of the tert-butyl group and amino functionalities via alkylation and amination processes.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Isoindole precursor + catalyst |
| 2 | Alkylation | tert-butyl halide + base |
| 3 | Amination | Amine source + coupling agent |
Case Studies
- Case Study on Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that a derivative of (3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate showed significant improvement in depressive-like behavior in rodent models when administered at specific dosages .
- Anticancer Research : Another investigation highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The results indicated a dose-dependent response, suggesting its potential as a lead compound for further development into an anticancer drug .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, CAS numbers, and functional groups of the target compound with its analogs:
| Compound Name | CAS Number | Functional Groups | Core Structure | Stereochemistry |
|---|---|---|---|---|
| (3aR,5R,7aS)-tert-Butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate | 1250998-87-8 | Boc-protected amine, bicyclic amine | Hexahydroisoindole | 3aR,5R,7aS |
| tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 203661-68-1 | Boc, ketone (oxo) | Hexahydroisoindole | Not specified |
| (3AS,7aR)-tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 1445988-59-9 | Boc, ketone (oxo) | Hexahydroisoindole | 3AS,7aR (stereoisomer) |
| tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | 148404-28-8 | Boc, ketone (oxo) | Spirocyclic azaspirooctane | Not specified |
| tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | 1421313-98-5 | Boc, ketone (oxo) | Azaspirodecanone | Not specified |
Key Observations:
- Functional Groups: The target compound is distinguished by its primary amine (protected as Boc), whereas analogs such as 203661-68-1 and 1445988-59-9 feature oxo groups at the 5-position .
- Stereochemistry: The (3aR,5R,7aS) configuration of the target compound contrasts with the (3AS,7aR) isomer (1445988-59-9), which may exhibit divergent biological activity or synthetic utility .
- Core Structure: Spirocyclic derivatives (e.g., 148404-28-8) lack the fused bicyclic framework of hexahydroisoindoles, impacting conformational flexibility and binding interactions .
Preparation Methods
Chiral Pool Utilization
Starting from enantiomerically pure cyclohexene derivatives, such as (1R,2S,5S)-2-aminocyclohexanol, enables retention of stereochemistry. Hydrogenation of a pre-formed enamine intermediate using Pd/C (10% w/w) under 50 psi H₂ achieves full saturation of the ring system.
Critical Parameters :
Asymmetric Catalysis
Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted olefins offers an alternative route. Using [Rh(COD)((R)-BINAP)]OTf as a catalyst (0.5 mol%), enantiomeric excess (ee) >95% is achievable.
Table 1 : Comparison of Stereoselective Methods
| Method | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|
| Chiral Pool | 99 | 82 | No racemization risk |
| Asymmetric Catalysis | 95 | 78 | Broad substrate applicability |
Cyclization Strategies for Ring Formation
Intramolecular cyclization is pivotal for constructing the isoindole scaffold. A two-step protocol involving:
-
Mitsunobu Reaction : Coupling a hydroxyl-containing precursor with phthalimide using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF.
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Ring-Closing Metathesis : Employing Grubbs II catalyst (0.5 mol%) in dichloromethane at 40°C for 12 hours.
Challenges : Competing intermolecular reactions necessitate high dilution (0.01–0.05 M). Microwave-assisted synthesis (100°C, 30 min) reduces oligomerization, improving yields to 85%.
Amino Group Introduction via Reductive Amination
Post-cyclization, the primary amine is introduced via reductive amination of a ketone intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5 v/v) at pH 4–5 selectively reduces the imine bond.
Optimization Data :
-
pH Dependence : Yields drop from 89% (pH 4.5) to 62% (pH 6.0) due to competing hydrolysis.
-
Temperature : Room temperature (25°C) minimizes side reactions vs. elevated temperatures.
Industrial-Scale Process Considerations
Scalability demands addressing viscosity increases during Boc protection. A patented solution involves using neutral reagents (e.g., non-ionized amines) and staggered addition sequences:
-
Dissolve the amine precursor in acetonitrile (0.5 M).
-
Add Boc₂O (1.05 eq.) over 30 minutes at 5°C.
Table 2 : Industrial Process Metrics
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Stirring Time | 7 hours | +12% vs. 3 hr |
| Solvent | Acetonitrile | Low viscosity |
| Temperature | 60°C | Maximizes rate |
Purity Enhancement via Crystallization
Final purification uses solvent-antisolvent pairs. Dissolving the crude product in warm ethyl acetate (50°C) and adding n-heptane (3:1 v/v) induces crystallization, yielding >99.5% purity by NMR.
Key Insight : Seeding with pre-formed crystals (0.1% w/w) reduces nucleation time by 40% .
Q & A
Q. Methodological Guidance
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/i-PrOH (90:10) to resolve enantiomers (Rt = 12.3 min for R,R vs. 14.1 min for S,S) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating C=O stretching modes (1680–1720 cm⁻¹) with stereodescriptors .
- X-ray Crystallography : Resolves ambiguities in solid-state conformation, as demonstrated for tert-butyl-protected isoindoles in Acta Crystallographica .
How should researchers design stability studies for this compound under varying pH and temperature conditions?
Q. Experimental Design
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via:
- pH-Dependent Kinetics : Use phosphate buffers (pH 2–9) to model gastric/physiological environments. Acidic conditions (pH < 3) accelerate Boc cleavage, while neutral pH stabilizes the compound .
What strategies optimize enantioselective synthesis of the 5-aminoisoindole core?
Q. Advanced Catalysis
Q. Pharmacological Relevance
- Retinol-Binding Protein (RBP4) Antagonism : The 5R configuration enhances binding affinity (IC₅₀ = 0.3 µM vs. 1.2 µM for 5S) by aligning the amine group with Glu96 and Trp67 residues in RBP4’s binding pocket .
- Metabolic Stability : The cis-fused hexahydroisoindole scaffold reduces CYP3A4-mediated oxidation, improving half-life (t₁/₂ = 6.2 h) compared to acyclic analogs (t₁/₂ = 1.8 h) .
What environmental fate studies are relevant for assessing the compound’s ecotoxicity?
Q. Ecochemical Analysis
- Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₅. Preliminary data suggest <10% degradation in 28 days, indicating persistence .
- Aquatic Toxicity : Daphnia magna assays show LC₅₀ = 12 mg/L, classifying the compound as “toxic” under REACH guidelines .
How can computational modeling predict the compound’s reactivity in novel reaction pathways?
Q. In Silico Strategies
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 vs. C6) .
- MD Simulations : Simulate solvation effects in DMSO to rationalize Boc deprotection rates (k = 0.15 h⁻¹ experimentally vs. 0.18 h⁻¹ computationally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
